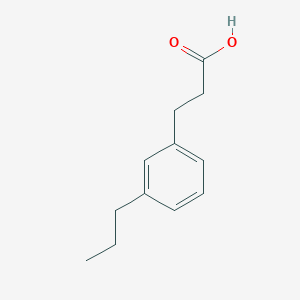
Propylbenzene-(CH2)2-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylbenzene-(CH2)2-COOH, also known as 3-phenylpropanoic acid, is an organic compound with the molecular formula C12H16O2. It is a derivative of propylbenzene where the terminal carbon of the propyl chain is substituted with a carboxylic acid group. This compound is a hapten, which means it can elicit an immune response only when attached to a larger carrier molecule, such as a protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylbenzene-(CH2)2-COOH can be synthesized through several methods:
Friedel-Crafts Alkylation: This involves the alkylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting propylbenzene is then oxidized to form the carboxylic acid group.
Grignard Reaction: Propylbenzene can be reacted with carbon dioxide in the presence of a Grignard reagent to form the carboxylic acid.
Oxidation of Propylbenzene: Propylbenzene can be oxidized using potassium permanganate (KMnO4) to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of propylbenzene using strong oxidizing agents such as potassium permanganate or chromium trioxide (CrO3). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Propylbenzene-(CH2)2-COOH can undergo oxidation reactions to form various products.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Benzoic acid
Reduction: 3-phenylpropanol
Substitution: Nitropropylbenzene, sulfonated propylbenzene, halogenated propylbenzene
Aplicaciones Científicas De Investigación
Propylbenzene-(CH2)2-COOH has several applications in scientific research:
Biology: As a hapten, it is used in immunological studies to understand the immune response and the development of antibodies
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propylbenzene-(CH2)2-COOH involves its interaction with specific molecular targets and pathways. As a hapten, it binds to carrier proteins and forms a complex that is recognized by the immune system. This triggers an immune response, leading to the production of antibodies . The carboxylic acid group can also participate in various chemical reactions, such as oxidation and reduction, by interacting with specific reagents and catalysts .
Comparación Con Compuestos Similares
Propylbenzene-(CH2)2-COOH can be compared with other similar compounds, such as:
Benzylbenzoic acid: Similar structure but with a benzyl group instead of a propyl group.
Phenylacetic acid: Similar structure but with a shorter side chain.
Cinnamic acid: Similar structure but with a double bond in the side chain.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a hapten and participate in various chemical reactions. Its ability to elicit an immune response when attached to a carrier protein makes it valuable in immunological studies .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-(3-propylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-4-10-5-3-6-11(9-10)7-8-12(13)14/h3,5-6,9H,2,4,7-8H2,1H3,(H,13,14) |
Clave InChI |
PUHHXSXAQLVDPJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=CC=C1)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















